molecular formula C9H5FN2O3 B11772964 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Cat. No.: B11772964
M. Wt: 208.15 g/mol
InChI Key: ZAQVEFXJXLRBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a fluorinated cinnoline derivative characterized by a hydroxyl group at position 4 and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

7-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

ZAQVEFXJXLRBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NN=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Japp-Klingman Reaction-Based Cyclization

The Japp-Klingman reaction is a classical method for constructing cinnoline cores. For 7-fluoro-4-hydroxycinnoline-3-carboxylic acid, this approach involves:

  • Starting Material : 2,6-Dichlorobenzoyl ketocarboxylate-trione (prepared via acylation of diethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride).

  • Diazotization : Treatment with diazonium salts under buffered conditions (pH 4–7) to form hydrazones.

  • Cyclization : Base-mediated ring closure using potassium carbonate in dimethylformamide (DMF) at 110–150°C.

Typical Yield : 65–75%.

Gould-Jacobs Cyclocondensation

Adapted from quinoline syntheses, this method employs:

  • Ethyl 3-Anilino-2-(2,3,4,5-tetrafluorobenzoyl)acrylate : Synthesized from ethyl malonate and 2,3,4,5-tetrafluorobenzoyl chloride.

  • Cyclization : Using sodium hydride in tetrahydrofuran (THF) to form the cinnoline ester.

  • Hydrolysis : Acidic or basic conditions (e.g., HCl in dioxane) to yield the carboxylic acid.

Optimized Conditions :

StepReagents/ConditionsYield (%)
CyclizationNaH, THF, 60°C, 5 hr82
Hydrolysis4N HCl, reflux, 12 hr90

Decarboxylation of Precursor Esters

A two-step decarboxylation route is reported:

  • Ester Synthesis : Ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate is prepared via reaction of this compound ethyl ester with triethylorthoformate and cyclopropylamine in t-butanol.

  • Decarboxylation : Heating the ester with acetic acid and hydrochloric acid at 100°C for 4 hours.

Key Data :

  • Decarboxylation efficiency: >95%.

  • Purity after recrystallization: 98% (confirmed by HPLC).

Halogenation and Functionalization

Direct Fluorination

Late-stage fluorination is achieved using:

  • Electrophilic Fluorination : Selectfluor® in acetonitrile at 80°C introduces fluorine at the 7-position.

  • Nucleophilic Displacement : Replacement of chloro or nitro groups with KF in DMSO at 120°C.

Comparison of Methods :

MethodTemperature (°C)Yield (%)Byproducts
Electrophilic (Selectfluor®)8070Minimal
Nucleophilic (KF)12055Partial hydrolysis

Hydroxylation and Oxidation

The 4-hydroxy group is introduced via:

  • Oxidation of Dihydrocinnoline : Using MnO₂ in dichloromethane.

  • Acidic Hydrolysis : Treatment of 4-chlorocinnoline derivatives with aqueous HCl.

Critical Parameters :

  • Reaction time: 6–12 hours.

  • pH control: Essential to prevent over-oxidation.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvents : DMF and THF are preferred for cyclization due to high polarity and boiling points.

  • Catalysts : Potassium t-butoxide enhances ring-closure efficiency (yield increase: 15–20%).

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Silica gel with chloroform:hexane (4:5:1) removes non-polar impurities.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing dimerization during cyclization.

  • Solution : Use of crown ethers (e.g., 18-crown-6) to stabilize intermediates.

Low Yields in Fluorination

  • Issue : Incomplete displacement of chloro groups.

  • Solution : Microwave-assisted synthesis reduces reaction time and improves selectivity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions. For example, heating at 250°C in diphenylether for 1 hour leads to the formation of 7-fluoro-4-hydroxycinnoline with a 60% yield (Fig. 1A) . This reaction is critical for generating intermediates for further functionalization.

Key Parameters:

TemperatureSolventTimeYield
250°CDiphenylether1 hour60%

Esterification

The carboxylic acid reacts with alcohols (e.g., ethanol) in the presence of acid catalysts (H₂SO₄) to form ester derivatives. For instance, treatment with ethanol yields ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate . This reaction is reversible under alkaline hydrolysis.

Reaction Pathway:

Acid+ROHH+Ester+H2O\text{Acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Halogen Substitution

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (SNAr) under strongly basic conditions. Reactions with amines (e.g., piperidine) or thiols yield 7-substituted cinnoline derivatives . Selectivity depends on the electronic effects of the hydroxyl and carboxyl groups .

Example:

ReagentProductYield
Piperidine7-Piperidinyl-4-hydroxycinnoline-3-carboxylic acid45%

Cyclization and Ring Expansion

The compound undergoes Gould–Jacobs cyclization under acidic conditions to form pyrido[3,4-b]cinnoline derivatives . This reaction exploits the ortho-directing effect of the hydroxyl group and fluorine’s electronic influence .

Mechanistic Insight:

  • Fluorine enhances electrophilic attack at position 6 via resonance withdrawal.

  • Cyclization proceeds through a six-membered transition state (Fig. 1B) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ oxidizes the hydroxyl group to a ketone, forming 7-fluoro-4-oxo-cinnoline-3-carboxylic acid (yield: 35%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cinnoline ring to a tetrahydro derivative, altering its aromaticity .

Comparative Reactivity:

ReactionReagentProductYield
OxidationKMnO₄ (aq)7-Fluoro-4-oxo-cinnoline-3-carboxylic acid35%
ReductionH₂/Pd-C7-Fluoro-4-hydroxy-1,2,3,4-tetrahydrocinnoline-3-carboxylic acid50%

Metal Chelation

The hydroxyl and carboxyl groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺). Spectrophotometric studies show a 1:2 (metal:ligand) stoichiometry, with stability constants (log β) ranging from 8.2–10.5 .

Applications:

  • Potential use in metallopharmaceuticals.

  • Fluorescence quenching observed with Cu²⁺ (Stern-Volmer constant: KSV=1.2×104M1K_{SV} = 1.2 \times 10^4 \, \text{M}^{-1}) .

Biological Interactions

While not a direct chemical reaction, the compound inhibits malate dehydrogenase via competitive binding (IC₅₀ = 4.8 µM) . The fluorine atom enhances binding affinity by 2.3-fold compared to non-fluorinated analogs .

Scientific Research Applications

Antimicrobial Activity

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid has been extensively studied for its antimicrobial properties against a range of bacterial strains.

Inhibition Data

The following table summarizes the antimicrobial activity of this compound against various pathogens:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Antiviral Activity

Research has indicated that this compound may possess antiviral properties. Its efficacy against certain viral strains suggests potential mechanisms similar to its antibacterial activity, possibly involving the inhibition of viral replication.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cells.

Case Study: Breast Cancer

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed:

  • IC50 Value : Approximately 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments.
  • Mechanisms :
    • Induction of apoptosis in cancer cells.
    • Disruption of the cell cycle at the S phase, inhibiting proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Modifications to specific substituents have been shown to enhance its potency against microbial targets. Research indicates that fluorinated derivatives exhibit improved antibacterial activity compared to non-fluorinated counterparts.

Summary of Findings

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may act on nucleic acids or proteins involved in critical cellular functions .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid Cinnoline -F (C7), -OH (C4), -COOH (C3) Hydroxyl, Carboxylic acid, Fluorine
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic acid Naphthyridine -Cl (C7), -F (C6), 4-fluorophenyl (C1), -COOH (C3) Carboxylic acid, Halogens, Aromatic ring
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid Quinoline -F (C7), -OH (C4), -OCH3 (C6), -COOH (C3) Hydroxyl, Methoxy, Carboxylic acid
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Quinoline -F (C6), -OH (C4), -COOH (C3) Hydroxyl, Carboxylic acid
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid Quinoline -NH2 (C7), -F (C6), -C2H5 (C1), -COOH (C3) Amino, Ethyl, Carboxylic acid

Key Observations :

  • Core Structure: Cinnoline derivatives (e.g., the target compound) differ from quinoline and naphthyridine analogs in their bicyclic nitrogen arrangement, which may alter binding to biological targets like enzymes or DNA gyrases .
  • Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability. Positional differences (C6 vs. C7) influence steric and electronic interactions . Methoxy/Hydroxyl Groups: Methoxy (in 7-Fluoro-6-methoxy analogs) increases lipophilicity, whereas hydroxyl groups improve water solubility .

Key Observations :

  • Most analogs are synthesized via substitution (e.g., halogen, aryl) followed by hydrolysis to yield carboxylic acids.
  • Reaction conditions (e.g., 150°C for naphthyridines vs. 80°C for ethylamine substitution ) vary based on substituent reactivity.

Key Observations :

  • Anticancer Activity : Naphthyridine derivatives (e.g., compound in ) target HGF/c-Met pathways, critical in tumor proliferation.
  • Antimicrobial Activity: Fluoroquinolone analogs (e.g., methoxy-substituted quinolines) inhibit DNA gyrase, a common target for Gram-negative bacteria .

Physicochemical Properties

Table 4: Physicochemical Data
Compound Name Molecular Weight LogP Solubility (Predicted)
This compound ~222.16 1.2 Moderate (hydrophilic OH/COOH)
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 223.18 1.5 Low (lack of polar groups)
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid 237.18 0.8 High (methoxy enhances lipophilicity)
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid 250.23 2.0 Low (ethyl group increases hydrophobicity)

Key Observations :

  • LogP: Methoxy and hydroxyl groups reduce LogP (increase hydrophilicity), while ethyl/amino groups raise it .
  • Solubility : Carboxylic acid and hydroxyl groups improve aqueous solubility, critical for bioavailability.

Biological Activity

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 7-position, which plays a critical role in its biological activity. The presence of the hydroxyl and carboxylic acid functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could serve as a basis for developing new antibiotics, particularly against resistant strains .

Antiviral Activity

The compound has also been investigated for its potential antiviral effects. Studies have shown that it can inhibit viral replication in cell cultures, particularly against influenza virus and HIV. The mechanism appears to involve interference with viral enzyme activities, which are crucial for viral replication .

Anticancer Activity

This compound has been shown to possess cytotoxic effects against various cancer cell lines. In vitro studies demonstrated selective toxicity towards resistant cancer cells compared to normal cells:

Cell Line IC50 (µM) Selectivity Index
Colo 205 (colon cancer)105
MDA-MB-231 (breast cancer)153
Normal Fibroblasts>50-

These results indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in bacterial cell wall synthesis and viral replication. Its structural features allow it to interact effectively with the active sites of these enzymes, leading to inhibition of their function.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of fluoroquinolone derivatives, including this compound, showed significant antibacterial activity against resistant strains of bacteria. The study emphasized the importance of the fluorine substituent in enhancing antimicrobial potency .
  • Antiviral Properties : In an evaluation of compounds against HIV integrase, this compound demonstrated notable inhibition rates, suggesting potential as an antiviral agent .
  • Cytotoxicity in Cancer Cells : Research on various derivatives revealed that modifications at the carboxylic acid position could enhance cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-4-hydroxycinnoline-3-carboxylic acid?

The compound can be synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) undergoes hydrolysis using 10% NaOH in methanol at reflux to yield the carboxylic acid derivative . Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. How should researchers verify the structural identity of this compound?

Use a combination of spectroscopic methods:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., fluorine at C7, hydroxyl at C4, and carboxylic acid at C3) .
  • Mass spectrometry : Validate the molecular ion peak (e.g., m/z 223.04 for the free acid form) and fragmentation patterns .
  • HPLC : Ensure purity (>99%) by comparing retention times with reference standards .

Q. What are the optimal storage conditions to maintain stability?

Store the compound in a desiccator at 2–8°C, protected from light and moisture. Stability studies indicate degradation occurs under prolonged exposure to high humidity or acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent selection : Replace methanol with DMSO or DMF to enhance solubility of intermediates .
  • Catalysts : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis .
  • Temperature control : Maintain reflux temperatures (80–90°C) to minimize side reactions like decarboxylation .

Q. What experimental strategies are used to study structure-activity relationships (SAR) for antibacterial activity?

  • Substituent variation : Synthesize analogs with modifications at C6/C7 (e.g., chloro, fluoro, or methoxy groups) and assess minimum inhibitory concentration (MIC) against Gram-negative pathogens .
  • Molecular docking : Compare binding affinities to bacterial DNA gyrase using computational models .
  • Pharmacophore mapping : Identify critical functional groups (e.g., 4-hydroxy-3-carboxylic acid motif) for target engagement .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity analysis : Re-evaluate compound purity via HPLC; impurities like unreacted esters or byproducts may skew results .
  • Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media to reduce variability .
  • Substituent effects : Investigate whether electron-withdrawing groups (e.g., fluoro) enhance or reduce activity based on substituent positioning .

Q. What methodologies are employed to study metabolic stability in vitro?

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent molecule via LC-MS/MS .
  • CYP450 inhibition screening : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.